molecular formula C19H16N2O3 B6326348 9-((2-Hydroxyethyl)(methyl)amino)-5H-benzo[a]phenoxazin-5-one CAS No. 62770-21-2

9-((2-Hydroxyethyl)(methyl)amino)-5H-benzo[a]phenoxazin-5-one

Cat. No.: B6326348
CAS No.: 62770-21-2
M. Wt: 320.3 g/mol
InChI Key: QSYVBMRKIHYMQO-UHFFFAOYSA-N
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Description

9-((2-Hydroxyethyl)(methyl)amino)-5H-benzo[a]phenoxazin-5-one is a synthetic organic compound known for its vibrant color and fluorescence properties. It belongs to the phenoxazine family, which is characterized by a tricyclic structure containing nitrogen and oxygen atoms. This compound is of significant interest in various scientific fields due to its unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-((2-Hydroxyethyl)(methyl)amino)-5H-benzo[a]phenoxazin-5-one typically involves the condensation of 2-hydroxyethylamine with a suitable benzo[a]phenoxazinone precursor. The reaction is usually carried out in the presence of a catalyst under controlled temperature and pH conditions to ensure high yield and purity. Common solvents used in this synthesis include ethanol and methanol.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are meticulously controlled. The process involves the continuous monitoring of temperature, pressure, and pH to optimize the reaction efficiency. Post-reaction, the product is purified using techniques such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

9-((2-Hydroxyethyl)(methyl)amino)-5H-benzo[a]phenoxazin-5-one undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

9-((2-Hydroxyethyl)(methyl)amino)-5H-benzo[a]phenoxazin-5-one has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent dye in various analytical techniques.

    Biology: Employed in cell imaging and fluorescence microscopy due to its strong fluorescence properties.

    Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.

    Industry: Utilized in the manufacturing of fluorescent inks and dyes.

Mechanism of Action

The mechanism of action of 9-((2-Hydroxyethyl)(methyl)amino)-5H-benzo[a]phenoxazin-5-one involves its interaction with specific molecular targets, leading to fluorescence. The compound absorbs light at a specific wavelength and emits light at a longer wavelength, a process known as fluorescence. This property is exploited in various imaging and diagnostic applications.

Comparison with Similar Compounds

Similar Compounds

    Nile Red: Another phenoxazine derivative known for its strong fluorescence.

    Nile Blue: Similar in structure but with different substituents, leading to variations in fluorescence properties.

    Oil Red O: A related compound used for staining lipids in biological samples.

Uniqueness

9-((2-Hydroxyethyl)(methyl)amino)-5H-benzo[a]phenoxazin-5-one is unique due to its specific substituents, which confer distinct fluorescence characteristics and chemical reactivity. This makes it particularly valuable in applications requiring precise fluorescence properties and stability.

Properties

IUPAC Name

9-[2-hydroxyethyl(methyl)amino]benzo[a]phenoxazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c1-21(8-9-22)12-6-7-15-17(10-12)24-18-11-16(23)13-4-2-3-5-14(13)19(18)20-15/h2-7,10-11,22H,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYVBMRKIHYMQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=CC2=C(C=C1)N=C3C4=CC=CC=C4C(=O)C=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30727854
Record name 9-[(2-Hydroxyethyl)(methyl)amino]-5H-benzo[a]phenoxazin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30727854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62770-21-2
Record name 9-[(2-Hydroxyethyl)(methyl)amino]-5H-benzo[a]phenoxazin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30727854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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